4-(1-Methyl-1H-pyrazol-4-yl)cyclohexan-1-one
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Overview
Description
4-(1-Methyl-1H-pyrazol-4-yl)cyclohexan-1-one is a chemical compound with the molecular formula C10H14N2O and a molecular weight of 178.23 g/mol It is characterized by a cyclohexanone ring substituted with a 1-methyl-1H-pyrazol-4-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Methyl-1H-pyrazol-4-yl)cyclohexan-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclohexanone with 1-methyl-1H-pyrazole in the presence of a suitable catalyst . The reaction is usually carried out under reflux conditions with a solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-(1-Methyl-1H-pyrazol-4-yl)cyclohexan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The pyrazole ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products
Oxidation: Formation of cyclohexanone derivatives or carboxylic acids.
Reduction: Formation of cyclohexanol derivatives.
Substitution: Formation of various substituted pyrazole derivatives.
Scientific Research Applications
4-(1-Methyl-1H-pyrazol-4-yl)cyclohexan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(1-Methyl-1H-pyrazol-4-yl)cyclohexan-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pyrazole ring is known to participate in hydrogen bonding and π-π interactions, which can influence its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
4-(1H-Pyrazol-4-yl)cyclohexan-1-one: Lacks the methyl group on the pyrazole ring.
4-(1-Methyl-1H-pyrazol-3-yl)cyclohexan-1-one: The position of the pyrazole substitution differs.
4-(1-Methyl-1H-pyrazol-5-yl)cyclohexan-1-one: Another positional isomer with the substitution at the 5-position.
Uniqueness
4-(1-Methyl-1H-pyrazol-4-yl)cyclohexan-1-one is unique due to the specific positioning of the methyl group on the pyrazole ring, which can influence its chemical reactivity and biological activity. This structural feature may confer distinct properties compared to its isomers and analogs .
Properties
IUPAC Name |
4-(1-methylpyrazol-4-yl)cyclohexan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-12-7-9(6-11-12)8-2-4-10(13)5-3-8/h6-8H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPXSFYFHCAHJSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2CCC(=O)CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1231258-34-6 |
Source
|
Record name | 4-(1-methyl-1H-pyrazol-4-yl)cyclohexan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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